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Compound Name: Rutamycin
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For Researchers, Scientists, and Drug Development Professionals

Abstract
Rutamycin, also known as Oligomycin D, is a potent macrolide antibiotic produced by

Streptomyces rutgersensis. It is a highly specific and valuable molecular probe in cell biology

and bioenergetics due to its inhibitory action on mitochondrial F₁F₀-ATP synthase. This

document provides a comprehensive overview of the chemical structure, physicochemical

properties, and biological activities of Rutamycin. Detailed experimental protocols for

assessing its activity and a summary of its impact on cellular signaling pathways are also

presented to facilitate its application in research and drug discovery.

Chemical Structure and Physicochemical Properties
Rutamycin is a complex 26-membered macrolide characterized by a spiroketal system and a

polyketide backbone adorned with multiple hydroxyl and methyl groups. Its intricate structure is

fundamental to its biological activity.
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Identifier Value Citation

IUPAC Name

(1S,4E,5'S,6S,6'S,7R,8S,10R,

11R,12S,14R,15S,16R,18E,20

E,22R,25S,27R,29R)-22-ethyl-

7,11,14,15-tetrahydroxy-6'-

[(2R)-2-

hydroxypropyl]-5',6,8,10,12,14,

16,29-octamethylspiro[2,26-

dioxabicyclo[23.3.1]nonacosa-

4,18,20-triene-27,2'-

oxane]-3,9,13-trione

[1]

SMILES String
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(C)O)C)O)C)C)O)C">C@HC

[1]

Molecular Formula C₄₄H₇₂O₁₁ [1]

A summary of the key physicochemical properties of Rutamycin is provided in the table below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Rutamycin
https://pubchem.ncbi.nlm.nih.gov/compound/Rutamycin
https://pubchem.ncbi.nlm.nih.gov/compound/Rutamycin
https://www.benchchem.com/product/b610604?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610604?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Citation

Molecular Weight 777.0 g/mol [1]

Appearance White crystalline solid [2]

Melting Point 127-128 °C [2]

Solubility

Soluble in ethanol, methanol,

DMSO, and DMF. Practically

insoluble in water.

[3][4]

Acetone: 33.4 mg/mL [5]

Ethanol: 25 mg/mL [5]

Methanol: 0.9-1.1 mg/mL [5]

DMF: 0.9-1.1 mg/mL [5]

pKa
No titratable groups indicated

by electrometric titration.
[2]

XLogP3 6.6 [1]

Hydrogen Bond Donors 5 [1]

Hydrogen Bond Acceptors 11 [1]

Biological Properties and Mechanism of Action
Rutamycin's primary biological activity stems from its potent and specific inhibition of the F₁F₀-

ATP synthase (also known as Complex V) in the inner mitochondrial membrane.

Mechanism of Action: Rutamycin binds to the F₀ subunit of the ATP synthase, specifically to

the oligomycin sensitivity-conferring protein (OSCP), which is part of the stator stalk connecting

the F₁ and F₀ domains. This binding event physically obstructs the proton channel of the F₀

subunit, thereby preventing the translocation of protons down their electrochemical gradient.

The blockage of proton flow stalls the rotation of the c-ring, which in turn inhibits the

conformational changes in the F₁ subunit required for ATP synthesis. This leads to a cessation

of oxidative phosphorylation.[6]
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The biological consequences of ATP synthase inhibition by Rutamycin are profound, including

a decrease in cellular ATP levels, an increase in the mitochondrial membrane potential, and a

reduction in oxygen consumption. These effects ultimately trigger cellular stress responses and

can lead to apoptosis.

Biological Activity Value Citation

Target
F₁F₀-ATP synthase (Complex

V)
[3]

IC₅₀ (ATP synthase) 36 µM [7]

Cellular Effects

Inhibition of oxidative

phosphorylation, induction of

apoptosis, antifungal,

antitumor, and nematicidal

activities.

[3]

Experimental Protocols
In Vitro ATP Synthase Activity Assay (Colorimetric)
This protocol describes a method to determine the inhibitory effect of Rutamycin on the activity

of isolated ATP synthase. The assay measures the decrease in NADH absorbance at 340 nm,

which is coupled to ATP hydrolysis.

Materials:

Isolated mitochondria or purified ATP synthase

ATP Synthase Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 1 mM EGTA, 2 mM

MgCl₂)

Coupling enzymes (e.g., pyruvate kinase and lactate dehydrogenase)

Phosphoenolpyruvate (PEP)

NADH
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ATP

Rutamycin stock solution (in DMSO)

96-well microplate

Microplate reader capable of kinetic measurements at 340 nm

Procedure:

Prepare a reaction mix containing ATP Synthase Assay Buffer, coupling enzymes, PEP, and

NADH.

Add the isolated mitochondria or purified ATP synthase to the wells of the microplate.

Add varying concentrations of Rutamycin (or DMSO as a vehicle control) to the wells.

Incubate the plate for a short period (e.g., 5-10 minutes) at 30°C to allow for inhibitor binding.

Initiate the reaction by adding ATP to all wells.

Immediately start kinetic measurements of absorbance at 340 nm every minute for 30-60

minutes.

Calculate the rate of NADH oxidation (decrease in absorbance over time) for each

concentration of Rutamycin.

Plot the rate of reaction against the logarithm of the Rutamycin concentration and fit the

data to a dose-response curve to determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)
This protocol outlines a method to assess the cytotoxic effects of Rutamycin on cultured cells

by measuring mitochondrial reductase activity.

Materials:

Adherent or suspension cells
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Complete cell culture medium

Rutamycin stock solution (in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

96-well cell culture plate

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

Treat the cells with a serial dilution of Rutamycin (and a vehicle control) for the desired time

period (e.g., 24, 48, or 72 hours).

After the incubation period, add 10 µL of MTT solution to each well.

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

Carefully remove the medium containing MTT.

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

Shake the plate gently for 15 minutes to ensure complete dissolution.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability for each treatment relative to the vehicle control and

determine the IC₅₀ value.[8][9]

Signaling Pathway Analysis
The inhibition of ATP synthase by Rutamycin has significant downstream effects on cellular

signaling, most notably on the mTOR (mammalian target of rapamycin) pathway, a central
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regulator of cell growth, proliferation, and metabolism.
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Caption: Rutamycin's inhibition of ATP synthase leads to decreased ATP levels, activating

AMPK, which in turn inhibits mTORC1, impacting protein synthesis and autophagy.

The workflow for assessing the impact of Rutamycin on cellular bioenergetics using a

Seahorse XF Analyzer is a powerful technique to study mitochondrial function in real-time.
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Caption: A typical workflow for a Seahorse XF Cell Mito Stress Test to assess mitochondrial

function upon treatment with Rutamycin and other modulators.

Conclusion
Rutamycin is an indispensable tool for studying mitochondrial function and cellular

bioenergetics. Its well-defined mechanism of action as a specific inhibitor of F₁F₀-ATP synthase

allows for the precise dissection of metabolic pathways and their influence on cellular signaling.

The data and protocols presented in this guide are intended to provide researchers with the

necessary information to effectively utilize Rutamycin in their experimental designs, ultimately

contributing to a deeper understanding of cellular physiology and the development of novel

therapeutic strategies targeting cellular metabolism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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